N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research indicates that compounds with structures similar to N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide demonstrate promising antimicrobial and antituberculosis activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain a 1,3,4-thiadiazole nucleus, have shown good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013). Similarly, thiazole-aminopiperidine hybrid analogues, with a structural resemblance, have demonstrated significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anti-inflammatory and Analgesic Properties
Some derivatives related to the chemical structure have been found to possess anti-inflammatory and analgesic properties. Novel compounds like benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antipsychotic Potential
Compounds structurally related to this compound have been evaluated for their potential as antipsychotic agents. Heterocyclic analogues of such structures have been tested for their binding to dopamine D2 and serotonin 5-HT2 receptors, showing promise as antipsychotic agents (Norman et al., 1996).
Anticancer Properties
Some derivatives with similar structural characteristics have been explored for their anticancer properties. For instance, a study focusing on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition suggests potential anticancer applications (Reddy et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives have been found to interact with a wide range of targets, including various receptors, enzymes, and ion channels . .
Mode of Action
Piperidine derivatives often act by binding to their target proteins and modulating their activity . The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of potential targets for piperidine derivatives, it’s likely that this compound could influence multiple pathways .
Pharmacokinetics
Piperidine derivatives can exhibit a wide range of pharmacokinetic properties depending on their specific structures .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives can have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic effects .
Properties
IUPAC Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c22-14(21-6-2-1-3-7-21)9-26-17-20-19-16(27-17)18-15(23)11-4-5-12-13(8-11)25-10-24-12/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNVPKNAKBVUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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